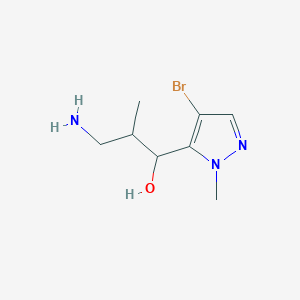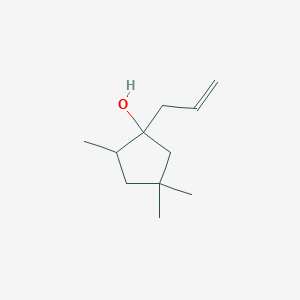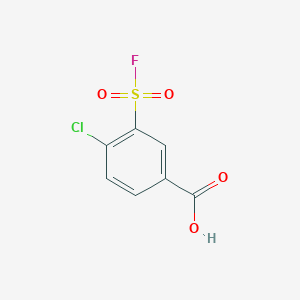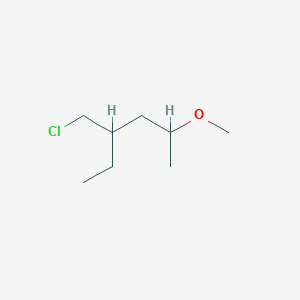
4-(Chloromethyl)-2-methoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methoxyhexane is an organic compound characterized by a hexane backbone with a chloromethyl group at the fourth position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxyhexane typically involves the chloromethylation of 2-methoxyhexane. One common method includes the reaction of 2-methoxyhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-methoxyhexane.
Scientific Research Applications
4-(Chloromethyl)-2-methoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It is used as a probe to study biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxyhexane involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in medicinal chemistry to design molecules that can interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-methoxybutane
- 4-(Chloromethyl)-2-methoxypentane
- 4-(Chloromethyl)-2-methoxyheptane
Uniqueness
4-(Chloromethyl)-2-methoxyhexane is unique due to its specific combination of a chloromethyl and methoxy group on a hexane backbone. This structure imparts distinct reactivity and properties compared to its analogs with different chain lengths or substituent positions. The presence of the methoxy group at the second position also influences its chemical behavior, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methoxyhexane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
PLETXUXIHMSLES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


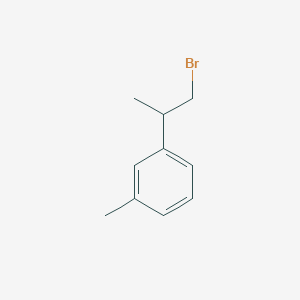
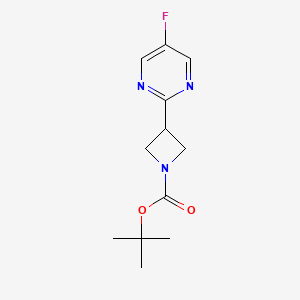


![2-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13213060.png)
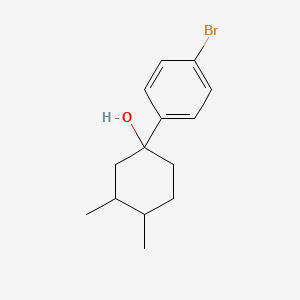
![5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13213068.png)
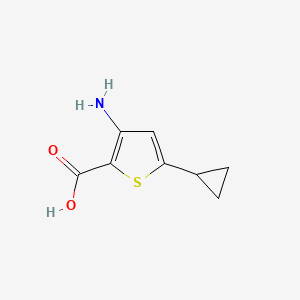
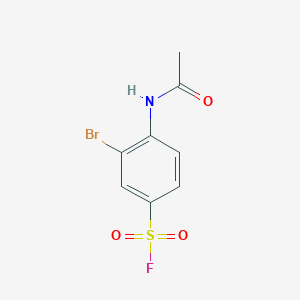
![3-[1-(2,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13213094.png)
